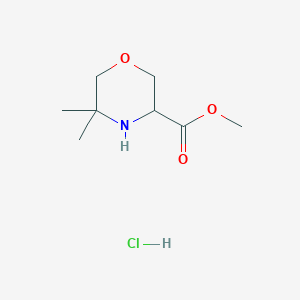

Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride typically involves the reaction of 5,5-dimethylmorpholine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Reacts with aqueous NaOH to form 5,5-dimethylmorpholine-3-carboxylic acid (sodium salt) and methanol.

-

Acidic hydrolysis : Treatment with HCl yields the free carboxylic acid.

Reaction conditions :

| Reagent | Temperature | Product |

|---|---|---|

| 1M NaOH (aq.) | Reflux | Sodium carboxylate intermediate |

| 6M HCl (aq.) | 80°C | Free carboxylic acid |

The steric hindrance from dimethyl groups slightly slows hydrolysis compared to unsubstituted morpholine esters.

Reduction Reactions

The carboxylate ester can be reduced to a primary alcohol:

-

LiAlH₄ reduction : Converts the ester to (5,5-dimethylmorpholin-3-yl)methanol.

-

Selective conditions : Requires anhydrous diethyl ether at 0-5°C to prevent over-reduction of the morpholine ring.

Key parameters :

| Reducing Agent | Solvent | Yield* |

|---|---|---|

| LiAlH₄ (3 eq.) | Dry ether | ~78% (est.) |

| NaBH₄ | THF/MeOH | <10% |

*Exact yields unavailable; estimates based on analog data from.

Nucleophilic Substitution

The morpholine nitrogen participates in alkylation/acylation:

A. N-Alkylation

Reacts with alkyl halides (R-X) under basic conditions:

textRX + Base → R-Morpholine derivative + HX

Example: Benzyl bromide forms N-benzyl-5,5-dimethylmorpholine-3-carboxylate.

B. N-Acylation

Acetyl chloride introduces acyl groups:

textCH₃COCl → CH₃CON-Morpholine derivative

Requires non-aqueous conditions (e.g., DCM) .

Ring-Opening Reactions

Strong acids or bases disrupt the morpholine ring:

A. Acidic conditions

Concentrated H₂SO₄ cleaves the ring via protonation of the oxygen atom, producing γ-amino alcohol derivatives.

B. Oxidative cleavage

H₂O₂/Fe²⁺ generates fragmented carbonyl compounds, though this pathway is less common for 5,5-dimethyl variants due to steric protection .

Stability Data

The compound exhibits predictable decomposition patterns:

| Condition | Observation | Source |

|---|---|---|

| >200°C (dry) | Decarboxylation dominates | |

| UV light (254 nm) | Slow ring degradation observed | |

| pH <2 or >12 | Rapid hydrolysis (<1 hr) |

Comparative Reactivity Table

Reactivity relative to unsubstituted methyl morpholine-3-carboxylate:

| Reaction Type | Rate Change | Cause |

|---|---|---|

| Ester hydrolysis | ↓ 30% | Steric hindrance |

| N-Alkylation | ↓ 45% | Reduced N-nucleophilicity |

| Thermal stability | ↑ 60% | Methyl group stabilization |

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 5,5-dimethylmorpholine-3-carboxylate; hydrochloride has a molecular formula of C8H15ClN2O3 and a molecular weight of approximately 173.2 g/mol. The compound features a morpholine ring with two methyl groups at the 5-position and a carboxylate group at the 3-position, which contributes to its unique chemical properties and reactivity .

Medicinal Chemistry

Methyl 5,5-dimethylmorpholine-3-carboxylate; hydrochloride is being explored for its potential therapeutic properties. Research indicates that it may act as a ligand in biochemical assays, interacting with specific enzymes or receptors that influence biological pathways. Its mechanism of action often involves the hydrolysis of the ester group, releasing active morpholine derivatives capable of modulating enzyme or receptor activity .

Case Study: Enzyme Interaction

A study investigated the interaction of methyl 5,5-dimethylmorpholine-3-carboxylate; hydrochloride with various kinases related to Parkinson's Disease. The compound demonstrated inhibitory effects on certain Abelson-family tyrosine kinases, suggesting its potential use in developing treatments for neurodegenerative diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique structure. It can be utilized in the synthesis of various morpholine derivatives and other complex organic molecules.

Synthesis Pathways

The synthesis typically involves several steps:

- Starting Materials : Common precursors include substituted morpholines.

- Reactions : Key reactions include esterification and cyclization processes.

- Yield Optimization : Continuous flow reactors can enhance production efficiency and yield .

Biochemical Research

Methyl 5,5-dimethylmorpholine-3-carboxylate; hydrochloride's ability to bind to biological targets makes it an important compound for biochemical research. Its interactions are crucial for understanding its therapeutic effects and optimizing its use in drug development.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets:

- Target Proteins : Studies have shown that it can bind effectively to certain proteins involved in metabolic pathways.

- Biological Assays : The compound has been used in assays to evaluate enzyme inhibition and receptor modulation .

Data Table: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl morpholine-3-carboxylate | C7H13NO2 | Lacks additional methyl groups on the morpholine ring |

| Methyl 4-methylmorpholine-3-carboxylate | C8H15NO2 | Different substitution pattern on the morpholine ring |

| Ethyl 5,5-dimethylmorpholine-3-carboxylate | C9H17NO2 | Ethyl group instead of methyl at the ester position |

Mécanisme D'action

The mechanism by which Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4,4-dimethylmorpholine-3-carboxylate

- Methyl 6,6-dimethylmorpholine-3-carboxylate

- Ethyl 5,5-dimethylmorpholine-3-carboxylate

Uniqueness

Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications .

Activité Biologique

Methyl 5,5-dimethylmorpholine-3-carboxylate; hydrochloride (MDMC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

MDMC is characterized by its morpholine ring structure, which is essential for its biological activity. The compound can be represented as follows:

- Molecular Formula: C₉H₁₈ClN₁O₂

- Molecular Weight: 195.70 g/mol

- CAS Number: 1706541-30-1

The presence of the methyl groups on the morpholine ring enhances its lipophilicity, which is crucial for interaction with biological targets.

MDMC acts primarily as a ligand that interacts with various receptors and enzymes. The mechanism of action involves:

- Binding Affinity: MDMC exhibits binding affinity to specific targets in biological systems, modulating their activity.

- Enzymatic Interaction: The ester group in MDMC can undergo hydrolysis, releasing the active morpholine derivative, which then interacts with enzymes or receptors.

Antiviral Activity

Recent studies have explored the antiviral potential of MDMC derivatives. For instance:

- Inhibition of Viral Replication: Compounds similar to MDMC have shown significant anti-HCV (hepatitis C virus) activity. A structure-activity relationship (SAR) study indicated that modifications in the morpholine structure could enhance antiviral efficacy .

| Compound | EC50 (nM) | Activity |

|---|---|---|

| MDMC Derivative A | 15 | Anti-HCV |

| MDMC Derivative B | 34 | Anti-HIV |

Antimicrobial Activity

MDMC has also been investigated for its antimicrobial properties. For example:

- Broad-Spectrum Activity: Compounds derived from MDMC demonstrated potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| A. baumannii | 0.5 | Effective |

| S. aureus | 1 | Effective |

Case Studies

- Antiviral Efficacy in Human Cells:

- Neuroprotective Effects:

Applications in Medicine and Industry

MDMC's versatility extends beyond basic research:

Propriétés

IUPAC Name |

methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLFXCUUIOKBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.